![molecular formula C16H11Br2NO2 B15309322 1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B15309322.png)
1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid is a synthetic organic compound with the molecular formula C16H11Br2NO2 and a molecular weight of 409.08 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. The indole moiety is a common structural motif in many natural products and pharmaceuticals, making this compound of particular interest in scientific research.
准备方法
The synthesis of 1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid typically involves the reaction of 2,5-dibromobenzyl bromide with indole-3-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors in biological systems, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
1-[(2,5-dibromophenyl)methyl]-1H-indole-2-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at the 2-position of the indole ring instead of the 3-position.
1-[(2,5-dibromophenyl)methyl]-1H-indole: This compound lacks the carboxylic acid group, making it less polar and potentially altering its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
属性
分子式 |
C16H11Br2NO2 |
|---|---|
分子量 |
409.07 g/mol |
IUPAC 名称 |
1-[(2,5-dibromophenyl)methyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C16H11Br2NO2/c17-11-5-6-14(18)10(7-11)8-19-9-13(16(20)21)12-3-1-2-4-15(12)19/h1-7,9H,8H2,(H,20,21) |
InChI 键 |
HKPCYVDPEWNSSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC(=C3)Br)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B15309241.png)
![(1S,6R)-2-Azabicyclo[4.2.0]octane](/img/structure/B15309251.png)
![5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
![7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)
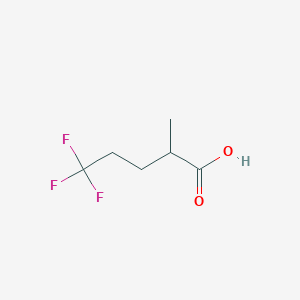
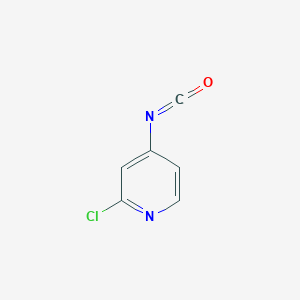
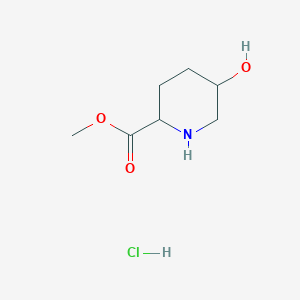
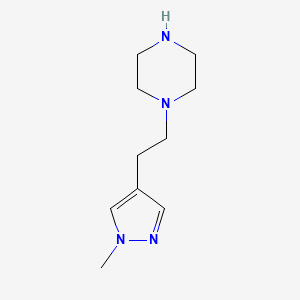
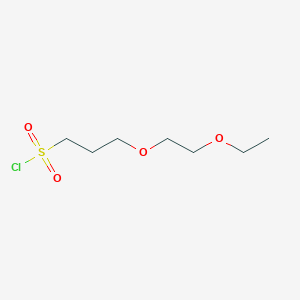
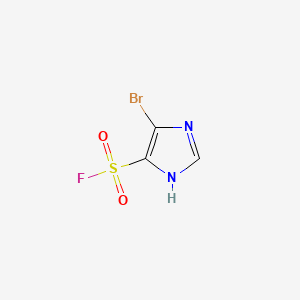
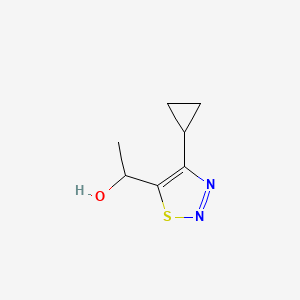
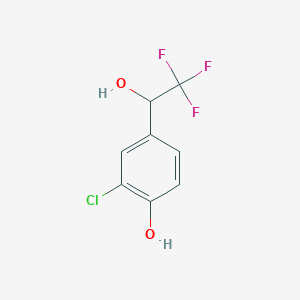
![n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine](/img/structure/B15309321.png)
